molecular formula C24H30O5 B12070222 17-alpha,21-Dihydroxy-16-alpha-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate

17-alpha,21-Dihydroxy-16-alpha-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate

Cat. No.: B12070222
M. Wt: 398.5 g/mol
InChI Key: AAPZMQVULRVUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

21-(Acetyloxy)-17-hydroxy-16b-methyl-pregna-1,4,9(11)-triene-3,20-dione is a synthetic steroid compound. It is structurally related to other corticosteroids and is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used in medical and pharmaceutical applications due to its efficacy in treating various inflammatory and autoimmune conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-(Acetyloxy)-17-hydroxy-16b-methyl-pregna-1,4,9(11)-triene-3,20-dione typically involves the acetylation of 11,21-dihydroxy-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione using acetic anhydride in the presence of a basic catalyst and an organic solvent . The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The use of advanced purification techniques ensures that the final product meets the required pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 21-(Acetyloxy)-17-hydroxy-16b-methyl-pregna-1,4,9(11)-triene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as chromium trioxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyloxy group.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

21-(Acetyloxy)-17-hydroxy-16b-methyl-pregna-1,4,9(11)-triene-3,20-dione has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

    Deflazacort: Another corticosteroid with similar anti-inflammatory properties.

    Prednisolone: A widely used corticosteroid with a slightly different structure.

    Betamethasone: Known for its potent anti-inflammatory effects.

Uniqueness: 21-(Acetyloxy)-17-hydroxy-16b-methyl-pregna-1,4,9(11)-triene-3,20-dione is unique due to its specific acetylation at the 21st position, which enhances its stability and bioavailability compared to other corticosteroids .

Properties

IUPAC Name

[2-(17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7-9,12,14,18,20,28H,5-6,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPZMQVULRVUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.